ALK Tyrosine Kinase Inhibition: Sub-Nanomolar Potency with Defined Ranking Within Patent Series
In a head-to-head ALK inhibition assay using the same biotinylated peptide phosphorylation readout (EGPWLEEEEEAYGWMDF), the target compound (US9126931, Example 283) displayed an IC₅₀ of 1.63 nM [1]. Within the same patent series, Example 73 (BDBM178928) showed marginally superior potency at 1.40 nM, while Example 960 (BDBM60613) was dramatically weaker at 5,950 nM — representing a >3,600-fold range [2]. This positions the target compound as a high-potency ALK inhibitor within this chemotype.
| Evidence Dimension | ALK tyrosine kinase receptor inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.63 nM |
| Comparator Or Baseline | Example 73: IC₅₀ = 1.40 nM; Example 960: IC₅₀ = 5,950 nM |
| Quantified Difference | 1.16-fold less potent than Example 73; ~3,650-fold more potent than Example 960 |
| Conditions | Peptide phosphorylation assay using biotinylated peptide substrate EGPWLEEEEEAYGWMDF; all compounds tested under identical protocol per US9126931 |
Why This Matters
For procurement decisions, this establishes the compound's potency rank within its patent family, enabling rational selection for ALK-focused SAR campaigns.
- [1] BindingDB. BDBM178979 (US9126931, 283): ALK IC₅₀ = 1.63 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=178979 View Source
- [2] BindingDB. BDBM178928 (US9126931, 73): ALK IC₅₀ = 1.40 nM; BDBM60613/BDBM179093 (US9126931, 960): ALK IC₅₀ = 5.95 × 10³ nM. https://www.bindingdb.org/ View Source
